

Physical and chemical properties of 6-amino-1-hexyne

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Compound of Interest

Compound Name: Hex-5-yn-1-amine

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An In-depth Technical Guide to 6-Amino-1-hexyne

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 6-amino-1-hexyne (also known as 5-hexyn-1-amine)[1][2]. The document details its key physical constants, chemical reactivity, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided, alongside graphical representations of workflows and reaction pathways to facilitate understanding for researchers in chemistry and drug development.

Physical Properties

6-Amino-1-hexyne is a liquid at room temperature.[3][4][5] Its physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C6H11N	[1][2][6]
Molecular Weight	97.16 g/mol	[1][2][6]
Appearance	Liquid	[3][4][5]
Boiling Point	144 °C (at 760 Torr)[1], 50 °C (at 25 mmHg)[4][5]	[1][4][5]
Density	0.844 ± 0.06 g/cm ³ (at 20 °C)	[1]
Solubility	Sparingly soluble in water (17 g/L at 25 °C)[1]. Soluble in organic solvents like alcohol, ether, and benzene.[7]	[1][7]
Refractive Index	1.4575 (at 24 °C)	[1]
Flash Point	40.3 ± 17.9 °C	[1]

Chemical Properties

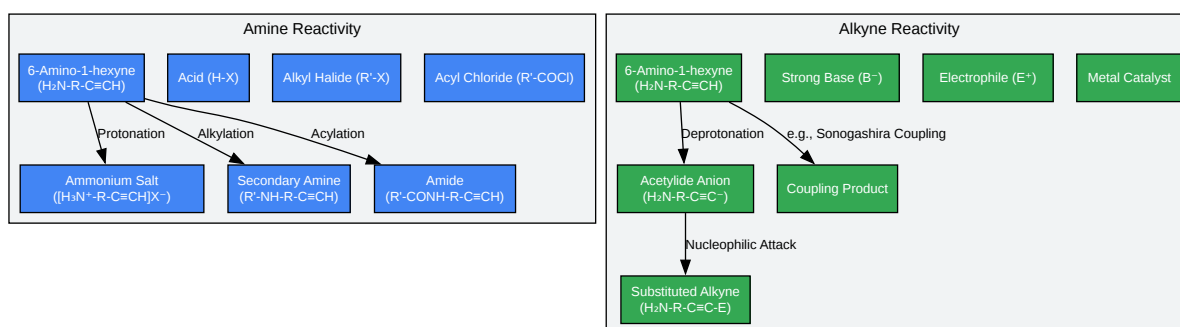
6-Amino-1-hexyne possesses two reactive functional groups: a terminal alkyne and a primary amine. This bifunctionality makes it a versatile building block in organic synthesis.

Reactivity

- Amine Group Reactivity:** The primary amine group is basic and nucleophilic.[8] It can react with acids to form ammonium salts, and with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation) to form secondary amines and amides, respectively.[7] Due to the presence of a lone pair of electrons on the nitrogen atom, it can act as a Brønsted-Lowry base.[8]
- Alkyne Group Reactivity:** The terminal alkyne contains an acidic proton that can be deprotonated by a strong base. The resulting acetylide is a potent nucleophile. The carbon-carbon triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in coupling reactions, such as

the Sonogashira coupling. The reactivity of the alkyne can be influenced by the presence of the amine group.

A logical diagram illustrating the dual reactivity of 6-amino-1-hexyne is presented below.



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Caption: Reactivity pathways of 6-amino-1-hexyne.

Spectroscopic Properties

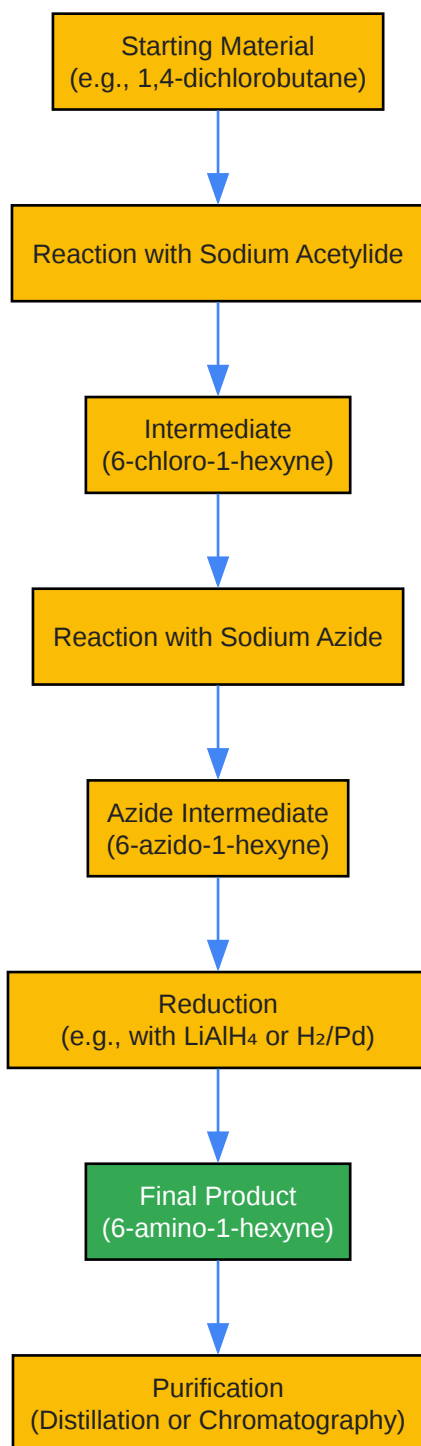
The spectroscopic data for 6-amino-1-hexyne are crucial for its identification and characterization.

Spectroscopic Data	Characteristic Peaks
^1H NMR	δ (ppm) ~3.1 (t, 2H, $-\text{CH}_2\text{-NH}_2$), ~2.2 (dt, 2H, $-\text{C}\equiv\text{C-CH}_2-$), ~1.9 (t, 1H, $-\text{C}\equiv\text{CH}$), ~1.6 (m, 4H, $-\text{CH}_2\text{-CH}_2-$)[9]
^{13}C NMR	Expected signals for six distinct carbon atoms, including two sp-hybridized carbons of the alkyne.
IR Spectroscopy	ν (cm^{-1}) ~3300 (sharp, $\equiv\text{C-H}$ stretch)[10], ~3300-3500 (N-H stretch, may overlap with $\equiv\text{C-H}$)[10][11], ~2100 (weak, $\text{C}\equiv\text{C}$ stretch)[10][11], ~2800-3000 (C-H stretch).
Mass Spectrometry	Molecular ion (M^+) peak at $m/z = 97$, consistent with the molecular weight.[2][6] The presence of a nitrogen atom results in an odd nominal molecular weight, adhering to the nitrogen rule. [12]

Experimental Protocols

Synthesis of 6-Amino-1-hexyne

A common route for the synthesis of 6-amino-1-hexyne involves the alkylation of an acetylene source with a haloamine derivative or the reduction of a corresponding azide or nitrile. A representative synthetic workflow is outlined below.



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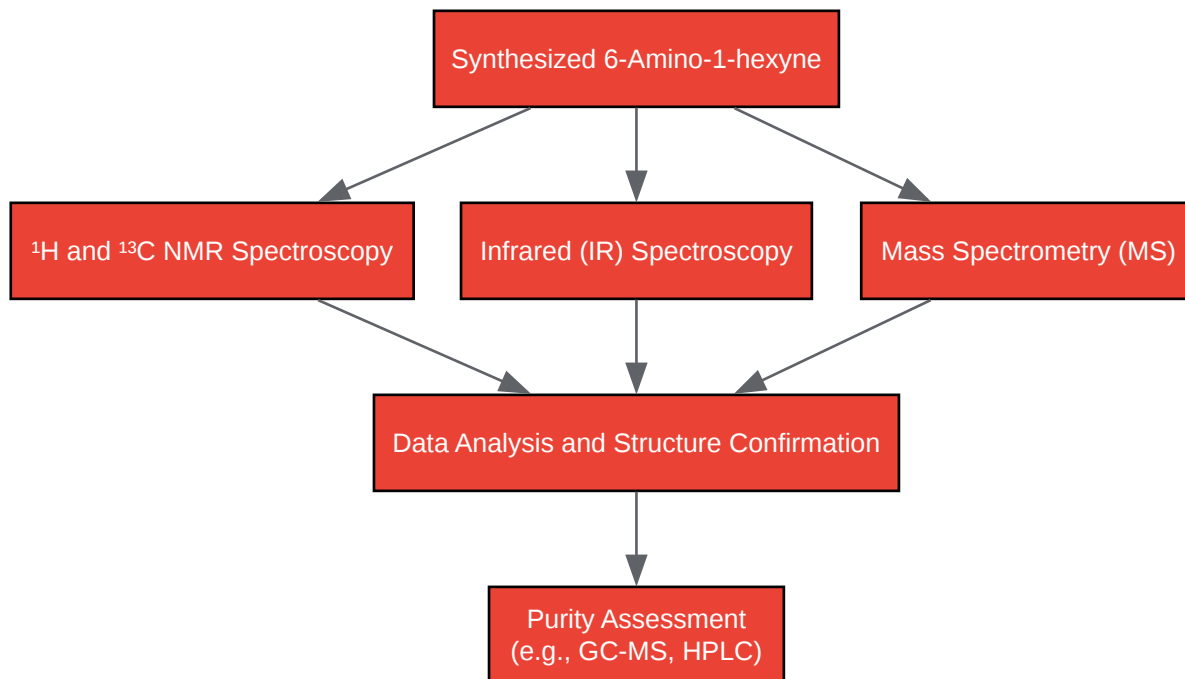
Caption: General synthetic workflow for 6-amino-1-hexyne.

Detailed Protocol (Illustrative):

- Synthesis of N-Boc-6-amino-1-hexyne (as a protected form): To a solution of 6-amino-1-hexyne in a suitable solvent like tetrahydrofuran, add di-tert-butyl dicarbonate.[9]
- Stir the reaction mixture at room temperature for several hours.[9]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the resulting residue by silica gel chromatography to obtain N-Boc-6-amino-1-hexyne. [9]
- The Boc protecting group can be removed under acidic conditions to yield the free amine.

Spectroscopic Characterization

A standard workflow for the characterization of a synthesized batch of 6-amino-1-hexyne is as follows:



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Caption: Workflow for spectroscopic characterization.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of 6-amino-1-hexyne in a deuterated solvent (e.g., CDCl_3). Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Infrared (IR) Spectroscopy: Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer to obtain the IR spectrum.
- Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically using a gas chromatography (GC) inlet for volatile liquids, to obtain the mass spectrum and determine the molecular weight and fragmentation pattern.

Safety Information

6-Amino-1-hexyne is classified as a flammable liquid and can cause skin corrosion.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4][5]

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][5]

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